2-Chloro-4-methylthiazole
Overview
Description
2-Chloro-4-methylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. It is known for its significant role in various chemical and pharmaceutical applications due to its unique chemical properties. The molecular formula of this compound is C4H4ClNS, and it has a molecular weight of 133.6 g/mol .
Scientific Research Applications
2-Chloro-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Safety and Hazards
The safety information for 2-Chloro-4-methylthiazole includes avoiding heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking or smoking when using this product . It is also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Mode of Action
Like other thiazole compounds, it may interact with its targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Thiazole compounds are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4-methylthiazole .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methylthiazole plays a significant role in biochemical reactions, particularly as a nitrification inhibitor. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the activity of certain nitrifying bacteria, thereby affecting the nitrogen cycle in soil . The compound’s interaction with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent reduction in nitrification rates.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can alter the expression of genes involved in the nitrogen cycle, leading to changes in cellular metabolism . Additionally, this compound has been observed to affect the proliferation and differentiation of certain cell types, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to inhibit nitrification over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit nitrification without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruption of normal cellular processes and potential toxicity to non-target organisms . Threshold effects have been observed, where the compound’s efficacy and toxicity vary significantly with dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and nitrite oxidoreductase, which are key players in the nitrification process . By inhibiting these enzymes, this compound can alter metabolic flux and reduce the levels of nitrification intermediates, thereby affecting overall nitrogen cycling in the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound can influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is likely mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of the compound can affect its interactions with target enzymes and proteins, thereby influencing its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of thionyl chloride with 4-methylthiazole. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The reaction involves the chlorination of 4-methylthiazole using chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: It can be reduced to form 4-methylthiazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 4-methylthiazole.
Comparison with Similar Compounds
4-Methylthiazole: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-5-methylthiazole: Similar but with the chlorine atom in a different position, leading to different reactivity and applications.
2-Chloro-4-phenylthiazole: Contains a phenyl group instead of a methyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Chloro-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields highlight its versatility .
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDUUJIIXIOTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181365 | |
Record name | 2-Chloro-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26847-01-8 | |
Record name | 2-Chloro-4-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26847-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026847018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research highlights the metabolic pathway of clomethiazole, leading to the formation of 2-chloro-4-methylthiazole. What is the significance of understanding this metabolic route in the broader context of drug metabolism and drug design?
A1: Understanding the metabolic pathway of clomethiazole, which leads to the formation of this compound, provides valuable insights for drug metabolism and design.
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